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Compound of Interest

4-(Trifluoromethylthio)phenyl
Compound Name:
triflate

Cat. No.: B596718

An In-depth Technical Guide to 4-
(Trifluoromethylthio)phenyl Triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 4-(trifluoromethylthio)phenyl triflate, a versatile reagent with significant
potential in chemical synthesis, particularly in the fields of medicinal chemistry and materials
science. This document details its structural characteristics, physicochemical properties, and
reactivity, offering experimental protocols for its synthesis and typical applications.

Core Compound Profile

4-(Trifluoromethylthio)phenyl triflate, with the chemical formula CsHaFs03S2, is an aromatic
compound featuring two highly fluorinated functional groups: a trifluoromethylthio (-SCF3)
group and a trifluoromethanesulfonate (-OTf) group, commonly known as a triflate. The
presence of these groups imparts unique electronic properties and reactivity to the molecule.
The triflate group is an excellent leaving group, making the compound a valuable substrate in
cross-coupling reactions, while the trifluoromethylthio moiety is of great interest in drug
discovery for its ability to enhance metabolic stability and lipophilicity.
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Identifier Value

4-(Trifluoromethylthio)phenyl

UPAC Name trifluoromethanesulfonate
CAS Number 182315-70-8
Molecular Formula CsHaFs03S2
Molecular Weight 326.24 g/mol

C1=CC(=CC=C10S(=0)(=0)C(F)(F)F)SC(F)
(FF

Canonical SMILES

InChl Key YWXYZBPNMKJOFB-UHFFFAOYSA-N

Physicochemical Properties

Precise experimental data for the physical properties of 4-(trifluoromethylthio)phenyl triflate
are not widely reported in publicly available literature. However, based on the properties of
structurally similar compounds, such as 4-(trifluoromethyl)phenyl trifluoromethanesulfonate, the
following estimations can be made. It is expected to be a liquid or a low-melting solid at room
temperature and possess poor solubility in water but good solubility in common organic
solvents like dichloromethane, tetrahydrofuran, and toluene.

Table 1: Estimated Physical Properties
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Property

Estimated Value

Notes

Melting Point

Data not available

Likely a low-melting solid or

liquid.

Boiling Point

Data not available

Expected to be high due to its
molecular weight. For
comparison, 4-
(trifluoromethyl)phenyl
trifluoromethanesulfonate has
a boiling point of 246.9 °C at
760 mmHg.[1]

Solubility

Insoluble in water; Soluble in

organic solvents.

Based on the nonpolar nature

of the molecule.

Density

Data not available

Likely > 1 g/mL. For
comparison, 4-
(trifluoromethyl)phenyl
trifluoromethanesulfonate has
a density of 1.595 g/cm3.[1]

Spectral Data

Detailed spectral data for 4-(trifluoromethylthio)phenyl triflate is not readily available in peer-
reviewed literature. However, the expected spectral characteristics can be predicted based on

the functional groups present.

Table 2: Predicted Spectral Characteristics
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Spectroscopy Expected Features

Aromatic protons would appear as a complex
1H NMR _ ,
multiplet in the range of & 7.0-8.0 ppm.

Aromatic carbons would resonate between &
120-150 ppm. The carbon bearing the -OTf

group would be downfield. The CFs carbons

13C NMR

would appear as quartets due to C-F coupling.

Two distinct signals are expected: one for the -

SCFs group (around -40 to -45 ppm) and one for
19F NMR group ( ppm)

the -OTf group (around -73 ppm), both as

singlets.

Characteristic strong absorptions for S=O
stretching in the triflate group (around 1420 and
1210 cm™1), C-F stretching (around 1250-1050

cm~1), and aromatic C-H and C=C stretching.

IR Spectroscopy

The molecular ion peak [M]* would be observed
at m/z = 326. Fragmentation would likely involve

Mass Spectrometr
P Y the loss of the triflate group or the trifluoromethyl

group.

Synthesis and Reactivity
Synthesis

4-(Trifluoromethylthio)phenyl triflate is typically synthesized from its corresponding phenol,
4-(trifluoromethylthio)phenol. The reaction involves the triflation of the phenolic hydroxyl group
using trifluoromethanesulfonic anhydride (Tf20) in the presence of a non-nucleophilic base,
such as pyridine or triethylamine, to neutralize the triflic acid byproduct.

Experimental Protocol: Synthesis of 4-(Trifluoromethylthio)phenyl Triflate

e Materials: 4-(Trifluoromethylthio)phenol, Trifluoromethanesulfonic anhydride (Tf20), Pyridine,
Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Anhydrous
magnesium sulfate, Celite.
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e Procedure:

1. To a solution of 4-(trifluoromethylthio)phenol (1.0 eq) in anhydrous dichloromethane (0.5
M) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add pyridine
(1.2 eq) dropwise.

2. To this stirred solution, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise over 10
minutes, maintaining the temperature at O °C.

3. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring
the reaction progress by thin-layer chromatography (TLC).

4. Upon completion, quench the reaction by the slow addition of a saturated aqueous
solution of sodium bicarbonate.

5. Separate the organic layer, and extract the aqueous layer with dichloromethane.
6. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

7. Filter the mixture through a pad of Celite and concentrate the filtrate under reduced
pressure to yield the crude product.

8. Purify the crude product by flash column chromatography on silica gel to afford 4-
(trifluoromethylthio)phenyl triflate.

4-(Trifluoromethylthio)phenol

Tf20 4-(Trifluoromethylthio)phenyl triflate

Pyridine

Click to download full resolution via product page
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Caption: Synthesis of 4-(trifluoromethylthio)phenyl triflate.

Reactivity and Applications

The triflate group of 4-(trifluoromethylthio)phenyl triflate is an excellent leaving group,
making it a highly versatile substrate for various palladium-catalyzed cross-coupling reactions.
These reactions are fundamental in modern organic synthesis for the formation of carbon-
carbon and carbon-heteroatom bonds.

4.2.1. Suzuki-Miyaura Coupling

This reaction enables the formation of a new carbon-carbon bond by coupling the aryl triflate
with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a
palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

o Materials: 4-(Trifluoromethylthio)phenyl triflate, Arylboronic acid, Palladium catalyst (e.qg.,
Pd(PPhs)a or Pd(dppf)Cl2), Base (e.g., K2COs, Cs2COs, or KsPOa), Solvent (e.g., Toluene,
Dioxane, or DME), Water.

e Procedure:

1. In a reaction vessel, combine 4-(trifluoromethylthio)phenyl triflate (1.0 eq), the
arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

2. Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
3. Add the degassed solvent and water (if required).

4. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the
starting material is consumed (monitored by TLC or GC-MS).

5. Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl
acetate).

6. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

7. Filter and concentrate the solution under reduced pressure.
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8. Purify the residue by flash column chromatography to obtain the desired biaryl product.

4-(Trifluoromethylthio)phenyl
Triflate

Arylboronic Acid

Biaryl Product

Pd Catalyst

Base

Click to download full resolution via product page

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

4.2.2. Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of arylamines by coupling the aryl triflate
with a primary or secondary amine in the presence of a palladium catalyst, a suitable
phosphine ligand, and a base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

o Materials: 4-(Trifluoromethylthio)phenyl triflate, Amine, Palladium precatalyst (e.g.,
Pdz(dba)s or Pd(OACc)2), Phosphine ligand (e.g., XPhos, SPhos, or BINAP), Base (e.g.,
NaOtBu, K3sPOa, or Cs2C0s), Anhydrous solvent (e.g., Toluene or Dioxane).

e Procedure:

1. To an oven-dried reaction vessel under an inert atmosphere, add the palladium
precatalyst, the phosphine ligand, and the base.
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2. Add the anhydrous solvent, followed by 4-(trifluoromethylthio)phenyl triflate and the
amine.

3. Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until
completion (monitored by TLC or GC-MS).

4. Cool the reaction to room temperature and quench with water.
5. Extract the product with an organic solvent (e.g., ethyl acetate).

6. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

7. Purify the crude product by flash column chromatography.

4-(Trifluoromethylthio)phenyl
Triflate

Primary or Secondary
Amine

Arylamine Product

Pd Catalyst
+ Ligand

Base

Click to download full resolution via product page

Caption: Buchwald-Hartwig amination reaction workflow.

Safety and Handling
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4-(Trifluoromethylthio)phenyl triflate should be handled with care in a well-ventilated fume
hood. Based on the safety data for related compounds, it is expected to be a corrosive
substance that can cause severe skin burns and eye damage. It may also cause respiratory
irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat, should be worn at all times. In case of contact, flush the
affected area with copious amounts of water and seek immediate medical attention.

Conclusion

4-(Trifluoromethylthio)phenyl triflate is a valuable synthetic intermediate, primarily due to the
presence of the highly reactive triflate leaving group, which allows for its participation in a wide
range of palladium-catalyzed cross-coupling reactions. The trifluoromethylthio group makes it
an attractive building block for the synthesis of novel agrochemicals and pharmaceuticals.
While specific experimental data on its physical and spectral properties are limited, its
synthesis and reactivity patterns are well-precedented, making it an accessible and useful tool
for synthetic chemists. Further research into the full characterization and expanded
applications of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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